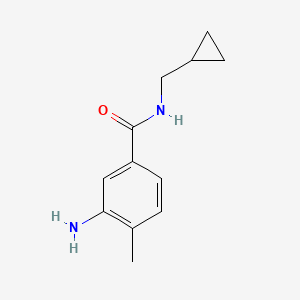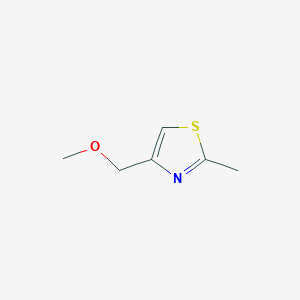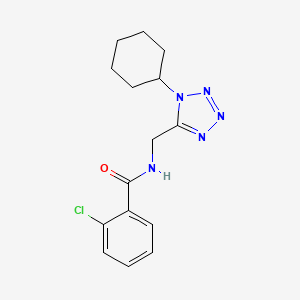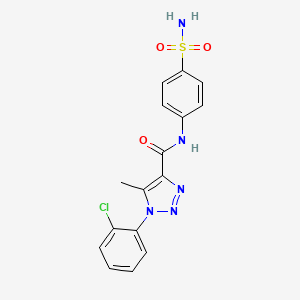
3-Amino-N-(ciclopropilmetil)-4-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide" has not been directly studied in the provided papers. However, related compounds such as 3-aminobenzamide have been investigated for various properties and effects. For instance, 3-aminobenzamide is known as an inhibitor of nuclear poly ADP-ribosyl synthetase and has been studied for its ability to alter toxic and transforming effects of certain chemicals in cells . It has also been reported to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion . Additionally, 3-aminobenzamide can increase sister-chromatid exchanges in cells exposed to methyl methanesulfonate .
Synthesis Analysis
The synthesis of related benzamide compounds involves multistep reactions. For example, the synthesis of fluorescent aminonaphthalic anhydrides from N-fluorobenzamides includes a formal [4+2] cycloaddition reaction, which proceeds through a multistep process involving nitrogen-centered radical generation and benzylic radical addition . Another synthesis process for a benzamide derivative involves condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These methods indicate the complexity and the necessity of careful planning in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray crystallography and compared with theoretical calculations such as density functional theory (DFT). For instance, the crystal structure of a methoxybenzamide compound was determined, and the bond lengths and angles were compared with DFT calculations . This kind of analysis is crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. The formal [4+2] cycloaddition reaction mentioned earlier is an example of how these compounds can react to form complex structures with potential fluorescent properties . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring and the nature of the interacting chemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their fluorescent features, are of interest in research. The fluorescent properties of naphthalic anhydrides and naphthalimides derived from benzamide compounds have been studied, indicating their potential use in applications requiring fluorescence . Additionally, the interaction of benzamide derivatives with DNA-damaging agents and their effects on cell viability and transformation have been investigated, demonstrating their biological activity .
Aplicaciones Científicas De Investigación
Modificación de Aminoácidos
3-Amino-N-(ciclopropilmetil)-4-metilbenzamida: puede servir como precursor para modificar aminoácidos. Los investigadores han desarrollado métodos eficientes para la N-metilación, N,O-dimetilación y N-formilación de varios aminoácidos utilizando un enfoque simple asistido por ácido con carbonato de dimetilo (DMC) y ácido. Este método ofrece varias ventajas, incluida la sostenibilidad, la rentabilidad, la alta selectividad y la amplia aplicabilidad a diferentes aminoácidos con diferentes funcionalidades de cadena lateral. Los aminoácidos modificados pueden caracterizarse completamente mediante espectroscopia de RMN .
Propiedades
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-2-5-10(6-11(8)13)12(15)14-7-9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLSMABMMPHUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)
![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)


![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)

![1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate](/img/structure/B2503188.png)
